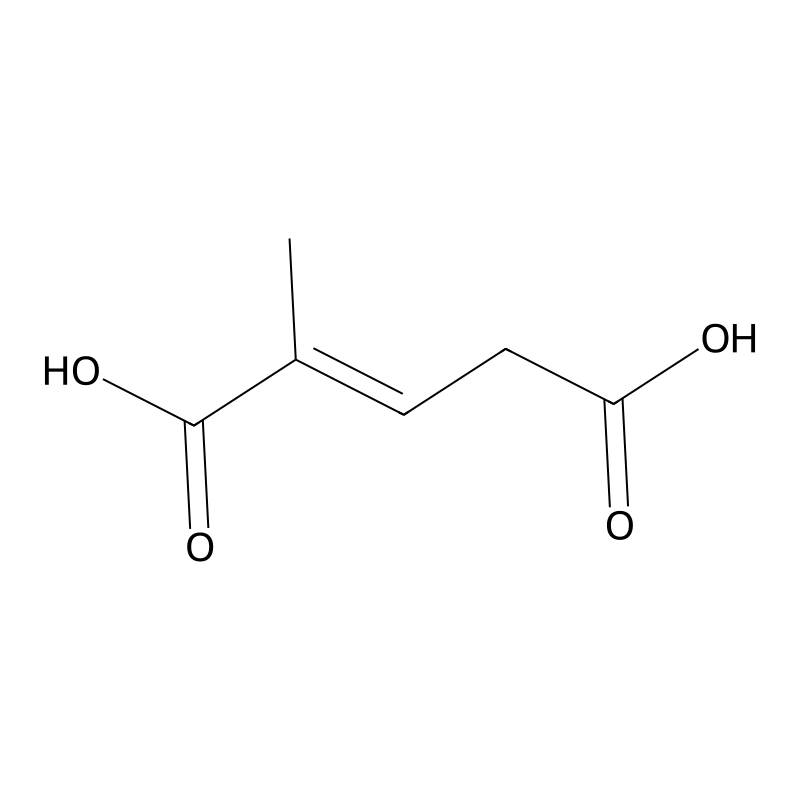

(E)-2-Methylglutaconic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Marker for 2-Methylacetoacetyl-CoA Thiolase Deficiency

(E)-2-Methylglutaconic acid has been identified as a potential biomarker for 2-methylacetoacetyl-CoA thiolase deficiency (ACAT), a rare autosomal recessive metabolic disorder []. ACAT disrupts the normal breakdown of isoleucine, leading to the accumulation of certain metabolites, including (E)-2-methylglutaconic acid, in the urine. Studies have shown that elevated levels of (E)-2-methylglutaconic acid in urine samples can be indicative of ACAT [, ]. This finding suggests that (E)-2-methylglutaconic acid may be a useful tool for screening and diagnosis of ACAT, particularly in newborns, where early diagnosis and intervention are crucial.

(E)-2-Methylglutaconic acid is an organic compound characterized by a double bond in the E-configuration and a carboxylic acid functional group. This compound is a derivative of glutaconic acid, featuring a methyl group at the second carbon position. Its molecular formula is , and it has an average molecular weight of approximately 144.1253 g/mol. The compound belongs to the class of methyl-branched fatty acids, which are fatty acids containing an acyl chain with a methyl branch .

The primary significance of (E)-2-Methylglutaconic acid lies in its role as a biomarker. Its presence in urine indicates abnormal metabolism of isoleucine, potentially due to deficiencies in enzymes like 2-methylacetoacetyl-CoA thiolase []. This can help diagnose specific inborn errors of metabolism like 2-methylacetoacetyl-CoA thiolase deficiency (ACAT) [].

- Oxidation: The compound can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives, typically employing sodium borohydride or lithium aluminum hydride as reducing agents.

- Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides when reacted with alcohols or amines.

Major Products- Oxidation Products: Ketones and aldehydes.

- Reduction Products: Saturated acids.

- Substitution Products: Esters and amides.

(E)-2-Methylglutaconic acid has been studied for its potential roles in metabolic pathways and enzyme interactions. It is notably found in the urine of patients with certain metabolic disorders, such as beta-ketothiolase deficiency and propionic acidemia. This presence indicates its involvement in disrupted metabolic processes. The compound may act as an inhibitor of specific enzymes, modulating cellular signaling pathways and influencing the production of key metabolites

The synthesis of (E)-2-Methylglutaconic acid typically involves several steps: In industrial settings, large-scale reactors may be used, optimizing reaction conditions such as temperature and pressure for higher yield and purity. Catalysts are often employed to enhance reaction rates and selectivity.

Similar Compounds: Comparison

Several compounds share structural similarities with (E)-2-Methylglutaconic acid:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Glutaconic Acid | Parent compound without methyl group | Lacks the methyl substitution at the second carbon |

| 2-Methylglutaric Acid | Saturated analog with a single bond | Contains no double bond; fully saturated |

| 2-Methylsuccinic Acid | Different arrangement of functional groups | Distinct functional group arrangement compared to (E)-2-methylglutaconic acid |

(E)-2-Methylglutaconic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties not found in its analogs .

Role in Leucine/Isoleucine Catabolism

(E)-2-Methylglutaconic acid represents a significant metabolite within the complex network of branched-chain amino acid catabolism, particularly in the degradation pathways of leucine and isoleucine [1] [2]. This organic acid compound emerges as an end product through specific enzymatic conversions that occur within mitochondrial compartments, where branched-chain amino acid metabolism takes place [6] [9]. The formation of (E)-2-methylglutaconic acid is intrinsically linked to the leucine degradation pathway, which differs from other branched-chain amino acid catabolic routes due to its inclusion of a carboxylation step [6] [7].

The leucine degradation pathway encompasses a series of sequential enzymatic reactions that begin with transamination to 4-methyl-2-oxopentanoate, followed by oxidative decarboxylation to 3-methylbutanoyl-coenzyme A [6] [9]. Subsequently, 3-methylbutanoyl-coenzyme A undergoes dehydrogenation to 3-methylcrotonyl-coenzyme A, which then serves as the substrate for the critical carboxylation reaction catalyzed by 3-methylcrotonyl-coenzyme A carboxylase [7] [9]. This carboxylation step produces 3-methylglutaconyl-coenzyme A, which is subsequently hydrated to (S)-3-hydroxy-3-methylglutaryl-coenzyme A before final thioester hydrolysis yields acetyl-coenzyme A and acetoacetate [6] [9].

Within this metabolic framework, (E)-2-methylglutaconic acid formation occurs through aberrant metabolic conditions where normal flux through the leucine degradation pathway is disrupted [1] [2]. The identification of this metabolite in urine samples from patients with various organic acidurias has established its significance as a biomarker for specific enzymatic deficiencies and mitochondrial dysfunction states [1] [15] [17].

Enzymatic Conversion via 3-Methylcrotonyl-Coenzyme A Carboxylase

The enzymatic conversion mediated by 3-methylcrotonyl-coenzyme A carboxylase represents a critical juncture in leucine catabolism where (E)-2-methylglutaconic acid formation becomes possible under specific metabolic conditions [2] [7]. This biotin-dependent enzyme catalyzes the carboxylation of 3-methylcrotonyl-coenzyme A to produce 3-methylglutaconyl-coenzyme A, utilizing bicarbonate as the carboxyl group source and requiring adenosine triphosphate for the reaction [7] [23]. The enzyme exhibits a complex quaternary structure comprising alpha and beta subunits arranged in a heterododecamer configuration with six alpha and six beta subunits [7] [47].

Kinetic studies of 3-methylcrotonyl-coenzyme A carboxylase have revealed specific substrate affinities and catalytic parameters that influence the formation of downstream metabolites including (E)-2-methylglutaconic acid [45]. The enzyme demonstrates a Michaelis constant for 3-methylcrotonyl-coenzyme A of 11 micromolar, with adenosine triphosphate showing a Michaelis constant of 20 micromolar and bicarbonate exhibiting a Michaelis constant of 0.8 millimolar [45]. The specific activity of purified enzyme preparations ranges between 200 and 600 nanomoles per minute per milligram of protein, with optimal activity occurring at pH 8.0 [45].

| Parameter | Value | Source |

|---|---|---|

| Michaelis constant for 3-methylcrotonyl-coenzyme A | 11 μM | Maize enzyme purification study [45] |

| Michaelis constant for adenosine triphosphate | 20 μM | Maize enzyme purification study [45] |

| Michaelis constant for bicarbonate | 0.8 mM | Maize enzyme purification study [45] |

| Specific Activity | 200-600 nmol/min/mg protein | Maize enzyme purification study [45] |

| Optimum pH | 8.0 | Maize enzyme purification study [45] |

The formation of (E)-2-methylglutaconic acid occurs when the normal flux through this enzymatic pathway is disrupted, leading to aberrant metabolism of 3-methylglutaconyl-coenzyme A [2] [28]. Under conditions of metabolic stress or enzymatic deficiencies, the accumulated 3-methylglutaconyl-coenzyme A can undergo alternative processing pathways that ultimately result in the production and excretion of (E)-2-methylglutaconic acid [28] [34]. This process involves the reverse action of 3-methylglutaconyl-coenzyme A hydratase, which converts 3-hydroxy-3-methylglutaryl-coenzyme A back to 3-methylglutaconyl-coenzyme A under specific metabolic conditions [28] [34].

Interaction with Tiglyl-Coenzyme A Metabolism

The interaction between (E)-2-methylglutaconic acid formation and tiglyl-coenzyme A metabolism represents a complex metabolic intersection within isoleucine catabolism pathways [2] [24]. Tiglyl-coenzyme A serves as an intermediate in isoleucine metabolism and functions as a substrate for 3-methylcrotonyl-coenzyme A carboxylase under specific conditions [2] [25]. This enzymatic interaction provides a mechanistic link between isoleucine degradation and the formation of (E)-2-methylglutaconic acid through the carboxylation of tiglyl-coenzyme A [2] [26].

The metabolic pathway involving tiglyl-coenzyme A begins with the catabolism of isoleucine through branched-chain amino acid aminotransferase and branched-chain alpha-keto acid dehydrogenase complex, leading to the formation of 2-methylbutyryl-coenzyme A [20] [22]. Subsequently, 2-methylbutyryl-coenzyme A undergoes dehydrogenation and hydration reactions to produce tiglyl-coenzyme A [20] [26]. Under normal physiological conditions, tiglyl-coenzyme A is further metabolized through beta-oxidation pathways to yield acetyl-coenzyme A [26] [29].

However, when 3-methylcrotonyl-coenzyme A carboxylase acts upon tiglyl-coenzyme A as an alternative substrate, the resulting carboxylation reaction produces a methylglutaconyl-coenzyme A derivative that can lead to (E)-2-methylglutaconic acid formation [2] [28]. This process represents a metabolic shunt pathway that becomes particularly relevant under conditions where normal tiglyl-coenzyme A metabolism is impaired or when substrate concentrations favor alternative enzymatic reactions [2] [20].

The clinical significance of this metabolic interaction is evidenced by the detection of (E)-2-methylglutaconic acid in urine samples from patients with various organic acidurias, particularly those involving defects in branched-chain amino acid metabolism [1] [2] [17]. The presence of tiglylglycine alongside (E)-2-methylglutaconic acid in these samples suggests a coordinated disruption of both leucine and isoleucine catabolic pathways [2] [17].

Aberrant Accumulation Mechanisms

The aberrant accumulation of (E)-2-methylglutaconic acid results from specific disruptions in mitochondrial metabolism that interfere with normal branched-chain amino acid catabolism [10] [12] [16]. These accumulation mechanisms primarily involve enzymatic deficiencies that create metabolic bottlenecks, leading to the diversion of substrates through alternative pathways that ultimately generate (E)-2-methylglutaconic acid [12] [17] [18]. The understanding of these mechanisms has been advanced through clinical studies of patients with organic acidurias and detailed biochemical analysis of metabolic intermediates [10] [17].

2-Methylacetoacetyl-Coenzyme A Thiolase Deficiency Pathways

2-Methylacetoacetyl-coenzyme A thiolase deficiency represents the primary pathological condition associated with significant (E)-2-methylglutaconic acid accumulation [10] [12] [16]. This autosomal recessive disorder affects the mitochondrial acetoacetyl-coenzyme A thiolase enzyme, also known as beta-ketothiolase or T2 thiolase, which plays essential roles in both ketone body metabolism and isoleucine degradation [10] [12]. The enzyme deficiency disrupts the normal cleavage of 2-methylacetoacetyl-coenzyme A in isoleucine metabolism, leading to accumulation of upstream metabolites and aberrant formation of (E)-2-methylglutaconic acid [12] [17].

The pathophysiology of 2-methylacetoacetyl-coenzyme A thiolase deficiency involves impaired processing of 2-methylacetoacetyl-coenzyme A, which normally undergoes thiolytic cleavage to produce acetyl-coenzyme A and propionyl-coenzyme A [12] [16]. When this enzymatic step is blocked, upstream metabolites accumulate and undergo alternative metabolic processing [12] [17]. Clinical investigations have documented the excretion of characteristic organic acid profiles in affected patients, including 2-methyl-3-hydroxybutyrate, tiglylglycine, 3-hydroxyisovalerate, (E)-2-methylglutaconic acid, adipate, and 2-methylacetoacetate [17].

| Condition/Disease | Concentration Range (mg/g creatinine) | Additional Notes |

|---|---|---|

| Normal controls | 0.05-1.61 | Reference interval [39] |

| Glutaric acidemia type I patients | 2.5-27.39 | Significantly higher than controls [39] |

| Beta-ketothiolase deficiency patients | Elevated (specific values varied) | Present with other organic acids [17] |

| Normal pediatric population | <1.0 (reference) | Reference range established [41] |

| Twin brothers with T2 deficiency | Elevated during acidosis | Part of organic aciduria profile [17] |

The enzymatic characteristics of 2-methylacetoacetyl-coenzyme A thiolase demonstrate specific substrate preferences that contribute to the pathological accumulation of (E)-2-methylglutaconic acid [42]. Kinetic measurements reveal that the enzyme can degrade both acetoacetyl-coenzyme A and 2-methylacetoacetyl-coenzyme A with similar catalytic efficiencies [42]. The enzyme exhibits unique activation by potassium ions, with turnover numbers increasing approximately three-fold when potassium ion concentration increases from 0 to 40 millimolar [42]. This potassium-dependent activation involves structural changes that rigidify coenzyme A binding loops and active site regions [42].

The molecular basis of enzyme deficiency involves mutations in the ACAT1 gene, which encodes the mitochondrial acetoacetyl-coenzyme A thiolase [12] [16]. These mutations reduce or eliminate enzyme activity, preventing normal processing of branched-chain amino acid metabolites and ketone bodies [12]. The resulting metabolic dysfunction leads to accumulation of toxic organic acids, including (E)-2-methylglutaconic acid, which can cause blood acidification and tissue damage, particularly affecting the nervous system [12] [16].

Mitochondrial Dysfunction Implications

Mitochondrial dysfunction represents a broader mechanism underlying (E)-2-methylglutaconic acid accumulation, extending beyond specific enzymatic deficiencies to encompass various disorders affecting mitochondrial membrane integrity and oxidative phosphorylation [14] [18] [27]. The formation of (E)-2-methylglutaconic acid in these conditions reflects disrupted mitochondrial homeostasis and altered metabolic flux through central energy-producing pathways [27] [28]. This connection has established (E)-2-methylglutaconic acid as a biomarker for mitochondrial dysfunction across multiple genetic disorders [14] [18].

The mechanistic basis for (E)-2-methylglutaconic acid formation in mitochondrial dysfunction involves impaired Krebs cycle flux and altered acetyl-coenzyme A metabolism [28]. When mitochondrial function is compromised, acetyl-coenzyme A generated from various catabolic pathways cannot efficiently enter the Krebs cycle [28]. Under these conditions, acetoacetyl-coenzyme A thiolase catalyzes the condensation of two acetyl-coenzyme A molecules to form acetoacetyl-coenzyme A [28]. Subsequently, 3-hydroxy-3-methylglutaryl-coenzyme A synthase converts acetoacetyl-coenzyme A and acetyl-coenzyme A to 3-hydroxy-3-methylglutaryl-coenzyme A [28].

| Enzyme | Normal Activity | Deficiency State | Clinical Significance |

|---|---|---|---|

| 2-Methylacetoacetyl-coenzyme A thiolase | Variable baseline | Severely reduced | Primary defect in beta-ketothiolase deficiency [10] |

| 3-Methylglutaconyl-coenzyme A hydratase | 495 pmol/min/mg protein | Normal in T2 deficiency | Normal in secondary 3-methylglutaconic aciduria conditions [31] |

| Acetoacetyl-coenzyme A thiolase | Normal baseline | Can degrade both substrates | Potassium activation increases turnover 3-fold [42] |

| 3-Methylcrotonyl-coenzyme A carboxylase | Normal baseline | Normal in T2 deficiency | Involved in leucine catabolism pathway [7] |

The clinical manifestations of mitochondrial dysfunction associated with (E)-2-methylglutaconic acid accumulation include neurological symptoms, metabolic acidosis, and failure to thrive [14] [18]. These conditions often present in infancy or early childhood with symptoms such as seizures, developmental delay, and episodic metabolic decompensation [14] [18]. The severity of clinical presentation correlates with the degree of mitochondrial dysfunction and the extent of (E)-2-methylglutaconic acid accumulation [14] [27].

The analytical determination of (E)-2-Methylglutaconic acid requires sophisticated chromatographic and mass spectrometric approaches due to its chemical instability and the complexity of biological matrices. This section provides comprehensive coverage of the two primary analytical methodologies: gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry protocols.

Chromatographic Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) Optimization

Gas chromatography-mass spectrometry represents the traditional gold standard for (E)-2-Methylglutaconic acid detection, providing exceptional selectivity and sensitivity when properly optimized [1] [2]. The methodology requires extensive chemical derivatization to achieve the volatility necessary for gas chromatographic separation.

Derivatization Protocol Optimization

The derivatization of (E)-2-Methylglutaconic acid utilizes N,N-bis(trimethylsilyl)trifluoroacetamide containing 1% trimethylchlorosilane as the optimal reagent system [1] [3]. The trimethylsilyl derivatives formation occurs under controlled conditions: reaction temperature of 50°C maintained for 30 minutes ensures complete derivatization while minimizing degradation [3] [4].

Critical to successful analysis is the understanding that 2-methylglutaconic acid ditrimethylsilyl esters demonstrate inherent instability [1] [2]. Research demonstrates that derivatized samples maintain stability for only 12 hours at room temperature, extending to 72 hours when stored at -20°C [4] [5]. This temporal limitation necessitates immediate analysis following derivatization to prevent analytical artifact formation.

Chromatographic Separation Parameters

Optimal chromatographic separation employs CP-Sil 8 CB capillary columns or equivalent bonded-phase systems [6] [7]. The carrier gas consists of helium delivered at 1 mL/min flow rate, providing consistent separation efficiency [8] [9]. Temperature programming initiates at 40°C with subsequent ramping to achieve baseline resolution of structural isomers.

Mass Spectrometric Detection

Electron ionization at 70 eV generates characteristic fragmentation patterns enabling definitive compound identification [9] [7]. Selected ion monitoring mode enhances sensitivity while maintaining selectivity for target analytes [7]. The molecular ion at m/z 144 represents the primary quantification ion, with fragment ions providing confirmatory evidence.

Internal Standardization

Quantitative accuracy requires appropriate internal standardization using either tropic acid or 2-ketocaproic acid [7]. These compounds demonstrate similar extraction efficiency and chromatographic behavior while remaining chromatographically resolved from the target analyte.

Liquid Chromatography-Tandem MS (LC-MS/MS) Protocols

Liquid chromatography-tandem mass spectrometry has emerged as a superior alternative to gas chromatography methods, offering simplified sample preparation and enhanced throughput [10] [11] [12]. The technique eliminates derivatization requirements while maintaining exceptional analytical performance.

Sample Preparation Methodology

Sample preparation for LC-MS/MS analysis requires minimal manipulation compared to gas chromatography approaches [13] [10] [11]. Urine samples undergo simple dilution with water or methanol extraction, eliminating the complex derivatization procedures required for gas chromatography [13] [10]. Optional derivatization with 3-Nitrophenylhydrazine enhances sensitivity for trace-level determinations [10] [14].

Chromatographic Optimization

Reverse-phase chromatography utilizing C18 columns or mixed-mode stationary phases provides optimal separation for organic acid mixtures [13] [10] [11]. Mobile phase systems consist of water containing 0.1% formic acid (mobile phase A) and acetonitrile with 0.1% formic acid (mobile phase B) [13] [10] [11]. Gradient elution profiles optimize separation while maintaining reasonable analysis times ranging from 6 to 12 minutes [13] [10] [11].

Mass Spectrometric Detection Parameters

Electrospray ionization in negative mode generates deprotonated molecular ions suitable for tandem mass spectrometric analysis [10] [14]. Multiple reaction monitoring provides exceptional selectivity through precursor ion selection followed by product ion detection [13] [10] [11]. The technique achieves limits of quantification ranging from 5 to 25 ng/mL depending on matrix complexity and instrumentation specifications [13] [10] [11].

Quantitative Urinary Organic Acid Profiling

Derivatization Strategies for Enhanced Stability

The development of robust derivatization strategies represents a critical component of quantitative organic acid analysis, particularly for unstable compounds such as (E)-2-Methylglutaconic acid. Multiple derivatization approaches have been developed to address stability limitations while maintaining analytical performance.

Trimethylsilylation Protocols

Traditional trimethylsilylation using N,N-bis(trimethylsilyl)trifluoroacetamide demonstrates excellent performance for most organic acids but suffers from stability limitations [3] [4] [5]. Research indicates that glutamine and glutamate trimethylsilyl derivatives retain only 10% of initial quantities after 48 hours at room temperature, while other amino acid derivatives show similar degradation patterns [4] [5].

Enhanced stability protocols incorporate controlled storage conditions and modified reagent systems. Storage at 4°C extends derivative stability to 12 hours, while -20°C storage maintains analytical integrity for 72 hours [4] [5]. The implementation of automated derivatization systems minimizes time between preparation and analysis, thereby reducing stability-related analytical errors [15] [16].

Alternative Derivatization Approaches

Alkyl chloroformate derivatization represents an alternative approach providing enhanced stability characteristics [17]. The methodology employs isobutyl chloroformate in basic aqueous solution, generating stable esters suitable for gas chromatographic analysis [17]. Reaction completion occurs within 5 minutes at room temperature, followed by hexane extraction and direct analysis [17].

Pentafluoropropionyl derivatization offers superior stability for amino acid analysis, with derivatives remaining stable in toluene extracts for 14 days [18] [19]. The two-step procedure involves initial esterification followed by acylation, generating derivatives with enhanced gas chromatographic properties and extended storage stability [18] [19].

Quality Control Implementation

Comprehensive quality control protocols ensure analytical reliability across diverse sample types and analytical conditions [20]. Cross-standardization of amino acid concentrations at four concentration levels provides robust calibration frameworks [20]. The implementation of isotopically labeled internal standards enables accurate quantification while compensating for matrix effects and procedural variations [20].

Retention time-based isotope effects provide additional qualitative parameters for compound identification [20]. The measurement of retention time differences between protiated and deuterated derivatives offers supplementary confirmation of compound identity beyond traditional mass spectrometric criteria [20].

Method Validation Parameters

Validated analytical methods demonstrate excellent performance characteristics across multiple analytical parameters. Within-day precision values range from 2.6% to 12.7% relative standard deviation, while total precision encompasses 4.2% to 11.8% variation [7]. Calibration curves exhibit curvilinear relationships for most organic acids, necessitating appropriate curve-fitting algorithms for accurate quantification [7].

Detection limits vary considerably among different organic acids, ranging from 0.03 mmol/mol creatinine for glutaric acid to 0.34 mmol/mol creatinine for glycolic acid [3]. These performance characteristics enable sensitive detection of pathological conditions while maintaining specificity for diagnostic applications [3] [12].